molecular formula C15H24N2O4S B5130901 N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide

N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No. B5130901
M. Wt: 328.4 g/mol
InChI Key: JITVZLHYHHAFHD-UHFFFAOYSA-N
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Description

N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide (DIBS) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has been used in various scientific research applications due to its unique chemical properties. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry studies. In biochemistry, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Moreover, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide as a carbonic anhydrase inhibitor is well established. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects
N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. As a carbonic anhydrase inhibitor, it can affect the acid-base balance in the body, leading to metabolic acidosis. It has also been shown to have anticonvulsant properties in animal models. Moreover, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has several advantages as a reagent in lab experiments. It is stable under various conditions and can be easily synthesized in large quantities. Moreover, it has a high melting point, making it easy to handle. However, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide has some limitations as well. It is insoluble in water, which can make it difficult to use in aqueous solutions. Moreover, it can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide in scientific research. One potential application is as a therapeutic agent for various diseases, such as epilepsy and inflammation. Moreover, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide can be modified to improve its solubility in water, making it more versatile in aqueous solutions. Additionally, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide can be used as a fluorescent probe for the detection of other metal ions, expanding its potential applications in biochemistry and pharmacology.
Conclusion
In conclusion, N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has shown promise in various scientific research applications. Its unique chemical properties make it a valuable reagent in organic chemistry, biochemistry, and pharmacology. Although it has some limitations, its potential applications in therapeutic agents and fluorescent probes make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with diisobutylamine in the presence of a base. This reaction yields N,N-diisobutyl-4-methyl-3-nitrobenzenesulfonamide as a yellow solid with a melting point of 75-77°C. The purity of the compound can be confirmed using various analytical techniques such as thin-layer chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

4-methyl-N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11(2)9-16(10-12(3)4)22(20,21)14-7-6-13(5)15(8-14)17(18)19/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVZLHYHHAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N,N-bis(2-methylpropyl)-3-nitrobenzenesulfonamide

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